Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both oxo and thioether functional groups. The molecular formula of this compound is , with a molecular weight of approximately 254.69 g/mol. The presence of a chloro substituent enhances its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. Research indicates potential biological activities, including antimicrobial and anticancer properties, though further studies are required to fully elucidate these effects .
This compound falls under the category of spirocyclic compounds, which are characterized by their unique ring structures formed by the fusion of two or more rings. Specifically, methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate can be classified as a heterocyclic compound due to the presence of oxygen and sulfur atoms in its structure. The compound is cataloged with various identifiers, including CAS number 1701780-82-6 .
The synthesis of methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves multi-step reactions that may include the following:
These synthetic pathways are crucial for obtaining the desired compound with high purity and yield .
The molecular structure of methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate features a spirocyclic arrangement that includes:
The structural formula can be represented using various notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.69 g/mol |
| IUPAC Name | Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate |
| InChI Key | SACNYYCAODRUCT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(C2(O1)CCS(=O)(=O)CC2)Cl |
Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate can participate in various chemical reactions due to its reactive functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with biological targets such as enzymes or receptors:
Research into its mechanism is ongoing to better understand its therapeutic potential .
The physical properties of methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate are summarized as follows:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Chemical properties include its reactivity profile due to functional groups present in the structure, which enable participation in diverse chemical reactions .
Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate has several potential applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: